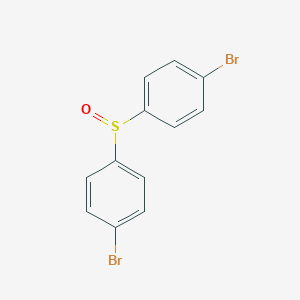

Bis(p-bromophenyl)sulfoxide

Description

Contextualization of Diaryl Sulfoxides within Organosulfur Chemistry

Organosulfur compounds, characterized by a carbon-sulfur bond, are integral to various fields, including biochemistry, materials science, and organic synthesis. fiveable.me Among these, sulfoxides represent a significant class of compounds containing a sulfinyl (>SO) functional group attached to two carbon atoms. wikipedia.org Diaryl sulfoxides, a subclass of sulfoxides, are noted for their specific chemical properties and reactivity. They can be synthesized through methods like the Lewis acid-catalyzed sulfonylation of arenes with thionyl chloride. jchemrev.com The sulfur atom in sulfoxides is pyramidal, and the bond between sulfur and oxygen has characteristics of both a dative bond and a polarized double bond. wikipedia.org This structural feature imparts a polar nature to the functional group. wikipedia.org

Diaryl sulfoxides serve as crucial intermediates in organic synthesis. jchemrev.com For instance, they can be reduced to diaryl sulfides or oxidized to diaryl sulfones, highlighting the versatile reactivity of the sulfoxide (B87167) group. britannica.comtandfonline.com The presence of the sulfinyl group also influences the acidity of adjacent hydrogens, making them valuable reagents in certain synthetic transformations. britannica.com Furthermore, the chirality of unsymmetrical sulfoxides makes them interesting targets for stereoselective synthesis. wikipedia.org

Significance of Brominated Aromatic Systems in Synthetic and Materials Science

Brominated aromatic compounds are highly valuable in both synthetic chemistry and materials science due to the unique properties conferred by the bromine atom. google.comjalsnet.com In organic synthesis, aryl bromides are versatile intermediates. nih.gov They are frequently used as precursors for organometallic reagents, such as Grignard and organolithium reagents, which are fundamental for forming new carbon-carbon bonds. nih.gov Moreover, aryl bromides are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions), enabling the construction of complex molecular architectures, including C-C, C-N, C-O, and C-S bonds. nih.govresearchgate.net

The development of regioselective bromination methods is a significant area of research, as the position of the bromine atom on the aromatic ring dictates the subsequent reactivity and the structure of the final product. nih.gov In materials science, the incorporation of bromine atoms into aromatic systems can influence the material's properties. For instance, brominated compounds are used as flame retardants. jalsnet.com The electronic properties of brominated aromatics also make them suitable for applications in nanoscale electronics and as components of functional materials. britannica.com The ability of bromine to participate in halogen bonding provides a tool for crystal engineering, influencing the self-assembly and packing of molecules in the solid state. researchgate.netbeilstein-journals.org

Scope and Objectives of Contemporary Research on Bis(p-bromophenyl)sulfoxide

Current research on this compound is focused on leveraging its dual characteristics: the reactivity of the sulfoxide group and the synthetic utility of the bromophenyl moieties. The primary objectives include the development of novel synthetic methodologies utilizing this compound as a building block and the exploration of its potential in materials science.

A key area of investigation is its use as a precursor in the synthesis of other functional molecules. For example, the oxidation of this compound to Bis(p-bromophenyl)sulfone is a reaction of interest, with the resulting sulfone being an important intermediate for aromatic polysulfones. google.combiosynth.com Researchers are also exploring its role in reactions where the bromine atoms are substituted to create more complex diaryl sulfoxide derivatives.

From a materials science perspective, the focus is on understanding the solid-state structure and intermolecular interactions of this compound. Studies on its crystal structure reveal the importance of weak interactions, which can influence its physical properties. researchgate.netresearchgate.netscispace.com The presence of bromine atoms allows for the exploration of halogen bonding and π-π stacking interactions, which are crucial for designing new materials with specific electronic or optical properties. beilstein-journals.orgselcuk.edu.tr

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C12H8Br2OS |

| Molecular Weight | 376.06 g/mol |

| Melting Point | 172 °C |

| SMILES | C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br |

| InChIKey | QJMIKDAPJKCCHL-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. biosynth.comuni.lu

Structure

2D Structure

3D Structure

Properties

CAS No. |

1774-37-4 |

|---|---|

Molecular Formula |

C12H8Br2OS |

Molecular Weight |

360.07 g/mol |

IUPAC Name |

1-bromo-4-(4-bromophenyl)sulfinylbenzene |

InChI |

InChI=1S/C12H8Br2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

QJMIKDAPJKCCHL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Br)Br |

Other CAS No. |

1774-37-4 |

Origin of Product |

United States |

Synthetic Methodologies for Bis P Bromophenyl Sulfoxide and Its Derivatives

Direct Oxidation Routes for Sulfoxide (B87167) Synthesis

The conversion of sulfides to sulfoxides is a fundamental transformation in organic chemistry. For bis(p-bromophenyl)sulfide, various direct oxidation methods have been developed to achieve this conversion efficiently and selectively.

Peroxide-Mediated Oxidation Protocols and Efficiency Optimization

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for the synthesis of sulfoxides due to its environmental benignity, with water being the primary byproduct. jsynthchem.commdpi.com The direct oxidation of bis(p-bromophenyl)sulfide to bis(p-bromophenyl)sulfoxide can be achieved using H₂O₂. However, this reaction can be slow and may lead to over-oxidation to the corresponding sulfone. jsynthchem.com To enhance the efficiency and selectivity of this process, various catalytic systems have been developed.

One approach involves the use of glacial acetic acid as a solvent or co-solvent, which can facilitate the oxidation. nih.govorgsyn.org For instance, a method for preparing racemic this compound involves treating bis(p-bromophenyl) sulfide (B99878) with 30 wt% H₂O₂ in acetic acid. orgsyn.org Another strategy to prevent over-oxidation and improve yields is the use of trimethylsilyl (B98337) chloride (TMSCl) to activate the hydrogen peroxide. This method allows for the use of a slight excess of H₂O₂ while maintaining high selectivity for the sulfoxide. gaylordchemical.com

Catalysts play a crucial role in optimizing peroxide-mediated oxidations. Transition-metal-free conditions have been developed, offering a "green" and highly selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid under mild conditions. nih.gov Additionally, various metal-based catalysts have been shown to be effective. For example, a recoverable silica-based tungstate (B81510) interphase catalyst can selectively oxidize aromatic and aliphatic sulfides to sulfoxides using 30% H₂O₂ at room temperature. acs.org Similarly, a dendritic phosphomolybdate hybrid has been used as a catalyst with aqueous hydrogen peroxide for the selective oxidation of sulfides. mdpi.com Other notable catalytic systems include Mn₂ZnO₄ spinel nanoparticles and peroxometalate-based polymer immobilized ionic liquid phase catalysts, which both demonstrate high efficiency and selectivity for sulfoxide formation under mild conditions. jsynthchem.comrsc.org

Table 1: Efficiency of Various Peroxide-Mediated Oxidation Protocols

| Catalyst/System | Oxidant | Solvent/Conditions | Substrate Scope | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid | 30% H₂O₂ | Acetic Acid, 0°C to RT | p-Bromophenyl methyl sulfide | Not specified | orgsyn.org |

| TMSCl | H₂O₂ | Not specified | Dialkyl sulfides | ~85% yield, negligible sulfone | gaylordchemical.com |

| None (Transition-Metal-Free) | 30% H₂O₂ | Glacial Acetic Acid, RT | Various sulfides | 90-99% yield | nih.gov |

| Silica-Based Tungstate | 30% H₂O₂ | Room Temperature | Aromatic and aliphatic sulfides | Good to excellent yields | acs.org |

| Dendritic Phosphomolybdate | 30% H₂O₂ | 95% EtOH, 30°C | Various sulfides | High yields | mdpi.com |

| Mn₂ZnO₄ Spinel Nanoparticles | H₂O₂ | Ethanol (B145695), RT | Aromatic and aliphatic sulfides | High yield and chemoselectivity | jsynthchem.com |

| Peroxometalate@PIILP | 35% H₂O₂ | Acetonitrile (B52724) or Methanol, RT | Various sulfides | High conversion, 89-98% selectivity in methanol | rsc.orgrsc.org |

Metal-Catalyzed Oxidation of Sulfides to Sulfoxides

Metal catalysts offer a powerful tool for the selective oxidation of sulfides. A variety of metals, including iron, manganese, molybdenum, and vanadium, have been incorporated into catalytic systems to achieve high efficiency and selectivity.

Iron catalysts, known for being readily available and environmentally friendly, have been successfully used for the selective oxidation of sulfides to sulfoxides using molecular oxygen as the oxidant. rsc.org In one system, Fe(acac)₂ in polyethylene (B3416737) glycol (PEG) at 100°C resulted in high conversion (>99%) and excellent chemoselectivity (up to 94%). rsc.org The PEG is thought to stabilize the active Fe(IV)-oxo species. rsc.org

Modified Keggin phosphomolybdic heteropolyacids (HPAs) have also been reported as effective catalysts for the selective oxidation of sulfides with 35% aqueous hydrogen peroxide in acetonitrile at room temperature, yielding excellent results. tandfonline.com The catalytic activity is influenced by the electron density of the sulfur atom in the sulfide. tandfonline.com

Furthermore, manganese porphyrins have been demonstrated as effective molecular electrocatalysts for the selective oxidation of thioethers to sulfoxides, avoiding overoxidation to the sulfone. organic-chemistry.org These reactions operate at a low applied potential and show excellent substrate scope and functional group compatibility. organic-chemistry.org

Photochemical Oxidation Strategies for Sulfoxide Formation

Photochemical methods provide a green and sustainable approach for the synthesis of sulfoxides, often utilizing ambient air as the oxidant and light as the energy source. rsc.org These reactions can proceed through different mechanisms, including singlet oxygen-mediated oxidation or a single electron transfer (SET) pathway. rsc.orgrsc.org

In the singlet oxygen pathway, a photosensitizer absorbs light and transfers energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂). rsc.org The singlet oxygen then oxidizes the sulfide to a persulfoxide intermediate, which subsequently reacts with another sulfide molecule to produce two molecules of the sulfoxide. rsc.org Tris(p-bromophenyl)amine has been investigated as a photosensitizer, where its photochemistry leads to the formation of an amine radical cation and ultimately a hydroperoxyl radical that can oxidize sulfides. nih.gov

The SET mechanism involves an electron transfer from the sulfide to an excited photocatalyst, forming a sulfide radical cation. rsc.orgrsc.org This radical cation can then react with superoxide (B77818) radical anion or triplet oxygen to form the sulfoxide. rsc.org

The efficiency and selectivity of photochemical oxidations can be influenced by the wavelength of light and the presence of a photocatalyst. rsc.orgrsc.org For instance, catalyst-free oxidation of sulfides has been achieved by irradiation at 370 nm. rsc.org In other cases, photocatalysts like anthraquinone (B42736) or indium imidazo[4,5,-b]porphyrins are used to facilitate the reaction under visible light. rsc.orgmdpi.com The choice of solvent can also be critical; for example, the presence of water can accelerate the reaction rate and suppress the formation of the sulfone byproduct. rsc.org

Table 2: Comparison of Photochemical Oxidation Strategies

| Photosensitizer/Catalyst | Wavelength/Light Source | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Tris(p-bromophenyl)amine | Laser Flash (355 nm) | Oxygen | Forms amine radical cation and hydroperoxyl radical | nih.gov |

| None (Catalyst-Free) | 370 nm LED | Air | Good to excellent yields for aryl and dialkyl sulfides | rsc.org |

| Anthraquinone | 427 nm LED or CFL | Air | Low catalyst loading, high yields | rsc.orgrsc.org |

| Indium Imidazo[4,5,-b]porphyrins | Visible Light LED | Dioxygen | High selectivity for sulfoxide, slow for electron-rich sulfides | mdpi.com |

| Porphyrin-polyoxometalate | Visible Light | Periodate/Oxygen | Bifunctional catalyst for one-pot oxidation and photooxidation | acs.org |

| Oxoporphyrinogen (OxP) POPs | Visible Light | Triplet Oxygen | Suppresses overoxidation to sulfone | uq.edu.au |

In Situ Chlorine Dioxide Generation for Sulfide Oxidation

An alternative method for sulfide oxidation involves the in situ generation of chlorine dioxide (ClO₂), a powerful and selective oxidizing agent. mdpi.comresearchgate.net This can be achieved by reacting sodium chlorite (B76162) (NaClO₂) with hydrochloric acid (HCl) in organic solvents. mdpi.comresearchgate.net This method is advantageous as it overcomes the solubility issues of NaClO₂ in organic media and provides a practical and environmentally friendly route for the oxidation of sulfides. mdpi.comnih.gov

While this method has been shown to be highly effective for the conversion of various sulfides to their corresponding sulfones with high selectivity, careful control of the reaction conditions is necessary to selectively obtain the sulfoxide. mdpi.comresearchgate.netnih.gov By modifying the counter-cation of sodium chlorite to tetrabutylammonium (B224687) chlorite (Bu₄N⁺ClO₂⁻), which is soluble in organic solvents, a highly selective oxidation of organosulfides to sulfoxides can be achieved under ambient conditions. nih.gov The reaction is initiated by the formation of chlorine dioxide from the reaction of Bu₄N⁺ClO₂⁻ with HCl. nih.gov

Derivatization and Functionalization Strategies

Beyond the direct synthesis of this compound, its derivatization and functionalization open avenues to novel compounds with potentially interesting properties.

Synthesis of Pyrazoline-Based Analogues

Pyrazolines are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. jrespharm.comorientjchem.org A common and effective method for synthesizing pyrazoline derivatives is through the cyclization of chalcones with hydrazine (B178648) derivatives. jrespharm.comorientjchem.orgrjptonline.orgresearchgate.netcore.ac.ukajgreenchem.comresearchgate.net

The synthesis typically involves a two-step process. First, a chalcone (B49325) is prepared via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base. jrespharm.comajgreenchem.com Subsequently, the chalcone is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, to yield the pyrazoline ring through a cyclization reaction. jrespharm.comorientjchem.orgrjptonline.org

While there is no direct literature on the synthesis of pyrazoline-based analogues starting directly from this compound, the general synthetic route for pyrazolines suggests a potential pathway. A hypothetical route could involve the preparation of a chalcone containing the this compound moiety, which could then be cyclized with a hydrazine derivative to form the corresponding pyrazoline-based analogue. This would introduce the pyrazoline core while retaining the structural features of the parent sulfoxide.

Table 3: General Synthesis of Pyrazoline Derivatives

| Starting Materials | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Chalcones, Hydrazine Hydrate | Ethanol | Reflux | Pyrazoline derivatives | orientjchem.org |

| Chalcones, Phenyl Hydrazine | Ethanol | Not specified | Phenyl-pyrazoline derivatives | researchgate.net |

| Chalcones, Hydrazine Monohydrate | Acetic Acid | Not specified | Pyrazoline derivatives | jrespharm.com |

| Chalcones, Hydrazine Hydrate | Formic Acid or Acetic Acid | Not specified | Functionalized bispyrazolines | scirp.org |

| Chalcones, Hydrazine Hydrate | Sodium Hydroxide, Ethanol | Reflux | Pyrazoline derivatives | core.ac.uk |

Formation of Sulfonamide Derivatives

The direct conversion of a sulfoxide to a sulfonamide is not a standard transformation. Sulfonamides are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom. They are considered aza-analogues of sulfones. The sulfoxide group in this compound, which has one oxygen atom and two carbon atoms attached to the sulfur, typically requires multi-step sequences to be converted into a sulfonamide.

A plausible synthetic route would involve the oxidation of the sulfoxide to the corresponding sulfone, followed by functionalization. For instance, this compound can be oxidized to bis(p-bromophenyl)sulfone. google.com Subsequent transformation of the sulfone to a sulfonamide is challenging. A more common approach to sulfonamides involves the reaction of sulfonyl chlorides with amines. ajchem-b.com Therefore, a hypothetical conversion of this compound to a sulfonamide derivative would likely proceed through an intermediate that can be converted to a sulfonyl chloride.

Alternatively, synthetic strategies have been developed from other sulfur-containing precursors. For example, sulfinamides, which are aza-analogues of sulfinic acids, can be oxidized to sulfonamides. thieme-connect.commdpi.com The development of methods using sulfur dioxide substitutes like K2S2O5 or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) represents an effective strategy for introducing the sulfonyl group required for sulfonamide synthesis. thieme-connect.com These methods, however, start from aryl halides or carboxylic acids rather than sulfoxides. thieme-connect.com

Schiff Base Complexation and Related Syntheses

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. The integration of a sulfoxide moiety, such as the one in this compound, into a Schiff base ligand allows for the creation of sophisticated coordination complexes with various transition metals. The synthesis of such ligands typically involves the condensation of an amino-functionalized sulfoxide with an appropriate aldehyde or ketone. tandfonline.com

For a derivative of this compound to form a Schiff base, one of the p-bromophenyl rings would first need to be functionalized with an amine group, for instance, creating (4-aminophenyl)(4-bromophenyl)sulfoxide. This amino-sulfoxide can then undergo a condensation reaction with an aldehyde, such as salicylaldehyde (B1680747) or a substituted derivative, to yield a sulfoxide-containing Schiff base ligand. tandfonline.comtandfonline.com

These multidentate ligands, which can coordinate to metal centers through nitrogen, oxygen, and potentially the sulfoxide sulfur atom, are valuable in coordination chemistry. tandfonline.com For example, sulfoxide-containing Schiff base ligands have been used to synthesize copper(II), cobalt(II), nickel(II), zinc(II), and ruthenium(II) complexes. tandfonline.com The reaction of a sulfoxide-Schiff base ligand (HL) with metal acetates can afford complexes with varied stoichiometries and coordination geometries, such as [M(L)2] or other polynuclear structures. tandfonline.comtandfonline.com The resulting metal complexes often exhibit interesting electrochemical and spectroscopic properties. tandfonline.com

Table 1: Examples of Metal Complexes with Sulfoxide-Containing Schiff Base Ligands

| Ligand Precursors | Metal Salt | Resulting Complex Formula | Reference |

|---|---|---|---|

| (E)-(((2-(methylsulfinyl)phenyl)imino)methyl)-4-nitrophenol (HL1) & Salicylaldehyde derivative | Copper Acetate | (η²-N,O-L1)Cu(η³-O,N,O-L1) | tandfonline.com |

| (E)-(((2-(methylsulfinyl)phenyl)imino)methyl)-4-nitrophenol (HL1) & Salicylaldehyde derivative | Cobalt Acetate | (η³-O,N,O-L1)₂Co | tandfonline.com |

| (E)-3,5-dibromo-2-(((2-(methylsulfinyl)phenyl)imino)methyl)phenol (HL2) & Salicylaldehyde derivative | Nickel Acetate | (η³-O,N,O-L2)₂Ni | tandfonline.com |

This table is illustrative of the types of complexes formed from sulfoxide-Schiff base ligands, not specifically from this compound derivatives.

Integration into Polymeric Frameworks

The sulfoxide group is a key functional component in the synthesis of high-performance polymers, particularly poly(arylene ether)s. The incorporation of a sulfoxide linkage, similar to that in this compound, into a polymer backbone can significantly influence the material's properties. Specifically, the sulfoxide group enhances the solubility of otherwise rigid polymer chains, facilitating their synthesis and processing. kpi.ua

A primary method for creating these polymers is through nucleophilic aromatic substitution (SNAr) polycondensation reactions. kpi.ua In this approach, a monomer containing an activated dihalide, such as bis(4-fluorophenyl) sulfoxide, is reacted with an aromatic diphenol in the presence of a base. The electron-withdrawing nature of the sulfoxide group activates the para-positions of the phenyl rings, enabling the displacement of the fluoride (B91410) ions by the diphenoxide nucleophile to form the ether linkages of the polymer chain. kpi.ua

The resulting poly(arylene ether sulfoxide)s are typically amorphous and soluble in common organic solvents. kpi.ua This solubility is advantageous for controlling molecular weight and polymer end-groups. A subsequent, rapid reduction of the sulfoxide moiety to a sulfide can be performed, which often leads to the precipitation of a highly crystalline and insoluble poly(arylene ether sulfide) in the form of fine particles. kpi.ua This soluble precursor method is a powerful strategy for producing high-performance, semicrystalline polymers that are otherwise difficult to synthesize and process. kpi.ua

Derivatives of these polymers, such as sulfonated poly(arylene ether sulfone)s, are also of significant interest, particularly for applications like proton exchange membranes in fuel cells. mdpi.comrsc.org These are typically synthesized via polycondensation followed by a post-sulfonation step. rsc.org

Conversion to Sulfoximine (B86345) Architectures

Sulfoximines are aza-analogues of sulfones and have gained prominence as valuable structural motifs in medicinal chemistry. nih.gov The conversion of sulfoxides, including diaryl sulfoxides like this compound, into sulfoximine architectures is a synthetically important transformation. sci-hub.se

A highly effective and widely used method for the direct synthesis of NH-sulfoximines from sulfoxides involves an NH transfer reaction. nih.gov This protocol utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in combination with a convenient nitrogen source like ammonium (B1175870) carbamate (B1207046) (NH₂CO₂NH₄). nih.govnih.gov The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. nih.gov

This transformation has been successfully applied to various aryl-substituted sulfoxides. For instance, methyl p-bromophenyl sulfoxide is converted to the corresponding sulfoximine in excellent yield using this method. nih.gov A key feature of this reaction is its stereospecificity; the imidation of an enantioenriched sulfoxide proceeds with retention of configuration at the sulfur stereocenter. nih.gov

Table 2: Synthesis of Sulfoximines from Sulfoxides using Ammonium Carbamate and PhI(OAc)₂

| Sulfoxide Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl phenyl sulfoxide | Toluene | 25 °C, 18 h | 92% | nih.gov |

| Methyl p-tolyl sulfoxide | MeOH | 25 °C, 30 min | 91% | nih.gov |

| Methyl p-chlorophenyl sulfoxide | MeOH | 25 °C, 30 min | 99% | nih.gov |

| Methyl p-bromophenyl sulfoxide | MeOH | 25 °C, 30 min | 99% | nih.gov |

The reaction mechanism is thought to involve a short-lived, electrophilic nitrogen intermediate generated from the interaction of the ammonia (B1221849) source with the hypervalent iodine reagent. nih.gov This intermediate then reacts with the nucleophilic sulfur of the sulfoxide to form the sulfoximine product.

Advanced Carbon-Sulfur Bond Formation Techniques

The construction of the carbon-sulfur bonds in diaryl sulfoxides like this compound is a central challenge in their synthesis. Advanced methodologies have been developed to create these linkages with high efficiency and control.

Nucleophilic Aromatic Substitution Mechanisms in Synthesis

Nucleophilic aromatic substitution (SₙAr) is a powerful and fundamental mechanism for forming aryl-sulfur bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. kpi.ua The synthesis of diaryl sulfoxides or their precursors often relies on this pathway.

In the context of polymer synthesis, the sulfoxide group itself serves as an activating group. The synthesis of poly(arylene ether sulfoxide)s proceeds via the reaction of a difluoroaryl sulfoxide monomer with a diphenoxide. kpi.ua The strong electron-withdrawing character of the sulfoxide group facilitates the addition-elimination sequence of the SₙAr mechanism, enabling the formation of the polymer chain under relatively mild conditions.

For the synthesis of discrete molecules like this compound, SₙAr can be used to construct the diaryl sulfide precursor, which is then oxidized. A classic example is the reaction of an aryl thiolate with an activated aryl halide. acs.org For instance, reacting 4-bromothiophenolate with 1-bromo-4-nitrobenzene (B128438) would readily form 4-bromophenyl-4'-nitrophenyl sulfide. While less reactive than nitro-activated halides, bromo-substituted rings can undergo SₙAr reactions under more forcing conditions, particularly with highly nucleophilic thiolate ions in polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA). acs.org

Transition-Metal Catalyzed Cross-Coupling Approaches

Transition-metal catalysis has revolutionized the formation of C–S bonds, providing highly efficient and versatile routes to diaryl sulfides, the direct precursors to diaryl sulfoxides. researchgate.netorganic-chemistry.org Catalytic systems based on palladium, nickel, and copper are commonly employed to couple aryl halides or their equivalents with a sulfur source. rsc.org These methods offer significant advantages over traditional approaches, including milder reaction conditions and broader functional group tolerance.

Furthermore, recent advancements have demonstrated the use of aryl sulfoxides themselves as electrophilic partners in cross-coupling reactions. nih.gov This approach leverages the C–S bond of the sulfoxide as a site for functionalization. For example, palladium-catalyzed Sonogashira coupling reactions have been reported where a diaryl sulfoxide acts as the electrophile, coupling with a terminal alkyne. nih.gov Similarly, nickel has been used to catalyze the Kumada coupling of diaryl sulfoxides with Grignard reagents. nih.gov These methods allow for the modification of a pre-formed diaryl sulfoxide core, enabling the synthesis of complex, unsymmetrical sulfoxide structures. The catalytic cycle for these transformations generally involves the oxidative addition of the transition metal into the C–S bond. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (4-aminophenyl)(4-bromophenyl)sulfoxide |

| (Diacetoxyiodo)benzene |

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| 1-bromo-4-nitrobenzene |

| 4-bromothiophenolate |

| Ammonium carbamate |

| Bis(4-bromophenyl)sulfone |

| Bis(4-fluorophenyl) sulfoxide |

| This compound |

| Copper(II) Acetate |

| Cobalt(II) Acetate |

| Diphenyl sulfoxide |

| Methyl p-bromophenyl sulfoxide |

| Methyl p-chlorophenyl sulfoxide |

| Methyl phenyl sulfoxide |

| Methyl p-tolyl sulfoxide |

| Nickel(II) Acetate |

| Poly(arylene ether sulfide) |

| Poly(arylene ether sulfoxide) |

| Potassium Metabisulfite (K₂S₂O₅) |

| Ruthenium(II) Chloride |

| Salicylaldehyde |

Advanced Structural and Spectroscopic Characterization

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of Bis(p-bromophenyl)sulfoxide by mapping the connectivity of its atoms.

¹H NMR: In the proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a set of multiplets. rsc.org Specifically, the spectrum shows signals in the range of δ 7.62–7.59 ppm and δ 7.50–7.48 ppm. rsc.org These signals correspond to the hydrogen atoms on the two p-bromophenyl rings. The integration of these peaks confirms the presence of eight aromatic protons in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. rsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbon atoms of the aromatic rings and those directly bonded to the bromine and sulfur atoms give distinct signals. In a related compound, 4-Bromophenyl methyl sulfone, the ¹³C NMR spectrum in d6-DMSO shows signals at δ 140.04, 132.45, 129.05, and 127.68 ppm, which can be correlated to the aromatic carbons. rsc.org The chemical shifts in ¹³C NMR are typically referenced to the solvent peak, such as CDCl₃ at 77.16 ppm. rsc.org

The collective data from ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the molecular structure of this compound.

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| CDCl₃ | 7.62-7.59 | m | 4H, Ar-H | rsc.org |

| CDCl₃ | 7.50-7.48 | m | 4H, Ar-H | rsc.org |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique "vibrational fingerprint" for the compound.

Key characteristic absorption bands for related sulfoxide (B87167) and aromatic compounds help in the interpretation of the spectrum of this compound. The most prominent vibrational mode for a sulfoxide is the S=O stretching vibration. In various sulfoxide compounds, this band typically appears in the range of 1030-1070 cm⁻¹. For instance, in methyl phenyl sulfoxide, the S=O stretch is observed at 1036 cm⁻¹. rsc.org The exact frequency of the S=O stretch can be influenced by the electronic environment; for example, a study on dimethyl sulfoxide (DMSO) showed a redshift of about 10 cm⁻¹ per hydrogen bond formed. nih.govnih.gov

Other significant bands in the FT-IR spectrum of this compound would include:

Aromatic C=C stretching: These vibrations typically appear in the region of 1600-1450 cm⁻¹.

Aromatic C-H stretching: These are expected just above 3000 cm⁻¹. researchgate.net

C-Br stretching: The carbon-bromine bond vibration is generally found in the lower frequency region of the spectrum.

C-S stretching: This vibration usually occurs in the 800-600 cm⁻¹ range.

In a similar compound, N-(4-bromo)-salicylaldimine, the C=C aromatic stretching is noted at 1600.63 cm⁻¹. selcuk.edu.tr For 1,2-bis(4-bromophenyl)disulfane, IR absorptions in KBr are reported at 1019 cm⁻¹, which is in the region expected for sulfur-containing compounds. rsc.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Example (Compound, Frequency) | Reference |

|---|---|---|---|---|

| S=O | Stretching | 1030-1070 | Methyl phenyl sulfoxide, 1036 cm⁻¹ | rsc.org |

| Aromatic C=C | Stretching | 1600-1450 | N-(4-bromo)-salicylaldimine, 1600.63 cm⁻¹ | selcuk.edu.tr |

| Aromatic C-H | Stretching | ~3000-3100 | Polymer with aromatic backbone, >3000 cm⁻¹ | researchgate.net |

| C-S | Stretching | 800-600 | - |

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is valuable for understanding the electronic structure of this compound, particularly the transitions involving the aromatic rings and the sulfoxide group.

The UV-Vis spectrum of aromatic compounds typically displays absorption bands corresponding to π → π* transitions. For this compound, these transitions are expected within the UV region. In a study of a related Schiff base, N-(4-bromo)-salicylaldimine, and its iron(III) complex, both exhibited similar spectra in the 200–270 nm range, which are attributed to π → π* transitions. selcuk.edu.tr The bromine substituents on the phenyl rings can influence the position and intensity of these absorption bands through their electronic effects.

Emission spectroscopy, which measures the light emitted by a substance after it absorbs light, can provide further insights into the excited states of the molecule. While specific emission data for this compound is not detailed, related compounds such as coumarin-triazole derivatives have been studied for their absorption and emission properties in solvents like DMSO. mdpi.com

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula of this compound. nih.gov

The molecular formula of this compound is C₁₂H₈Br₂OS. uni.lu Its exact mass can be calculated from the isotopic masses of its constituent atoms. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum. This pattern, with peaks at M, M+2, and M+4, is a clear indicator of a dibrominated compound.

HRMS analysis using techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) or Orbitrap analyzer can confirm the molecular formula with high precision. publish.csiro.auresearchgate.net For example, the predicted monoisotopic mass of this compound is approximately 357.86627 Da. uni.lu The observation of a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to this mass with a low ppm error in an HRMS spectrum would provide definitive confirmation of the compound's identity. uni.lu

| Adduct | m/z (Predicted) | Reference |

|---|---|---|

| [M+H]⁺ | 358.87355 | uni.lu |

| [M+Na]⁺ | 380.85549 | uni.lu |

| [M-H]⁻ | 356.85899 | uni.lu |

The study of photophysical properties, such as fluorescence and phosphorescence, reveals the pathways by which a molecule dissipates energy after electronic excitation. For this compound, these properties are influenced by the presence of heavy bromine atoms.

Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. The heavy atom effect, induced by the bromine atoms, is known to enhance intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state. This enhancement typically leads to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.

While detailed fluorescence and phosphorescence studies specifically on this compound are not extensively documented in the provided context, the photophysical properties of similar aromatic compounds have been investigated. For instance, in a study on N,2-bis(4-bromophenyl)pyrrolidine-1-carboxamide, the emission spectrum was recorded following irradiation, and quenching experiments were performed. rsc.org The principles of heavy atom-induced ISC are well-established and would be expected to play a significant role in the photophysical behavior of this compound, likely making it a candidate for observable phosphorescence.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, its chiral derivatives or its behavior in a chiral environment can be investigated using CD spectroscopy.

Solid-state CD spectroscopy is particularly useful for analyzing the structure of chiral molecules in their crystalline form. Studies on chiral aryl benzyl (B1604629) sulfoxides have demonstrated strong intermolecular exciton (B1674681) couplings in their solid-state CD spectra. researchgate.net This indicates that the way molecules pack in a crystal can significantly influence their chiroptical properties.

Photophysical Property Analysis: Fluorescence and Phosphorescence Studies

Crystallographic Investigations

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the solid-state properties of a compound. For this compound, crystallographic investigations provide critical insights into its molecular structure, the nature of intermolecular forces that govern its crystal packing, and its conformational preferences in the solid state.

Single-Crystal X-ray Diffraction (XRD) for Three-Dimensional Structure Determination

Based on these related structures, a hypothetical data table for this compound can be constructed to illustrate the type of information obtained from a single-crystal XRD study.

Interactive Data Table of Crystallographic Data for Related p-Bromophenyl Compounds

| Parameter | rac-2,2′-(Thiane-2,6-diyl)bis[1-(4-bromophenyl)ethanone] iucr.org | Bis(4-bromophenyl) disulfide nih.gov | (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl} nih.gov |

| Crystal System | Triclinic | Orthorhombic | Monoclinic |

| Space Group | P-1 | Ccc2 | P2₁/c |

| a (Å) | 6.484 | 7.7242 | 9.956 |

| b (Å) | 12.970 | 28.033 | 11.624 |

| c (Å) | 13.076 | 5.9565 | 21.310 |

| α (°) ** | 71.14 | 90 | 90 |

| β (°) | 79.45 | 90 | 101.45 |

| γ (°) | 79.52 | 90 | 90 |

| Volume (ų) ** | 1014.1 | 1290.7 | 2417.1 |

| Z | 2 | 4 | 4 |

This table demonstrates the diversity of crystal systems and unit cell parameters that can be adopted by molecules containing the p-bromophenyl group, influenced by factors such as molecular symmetry and intermolecular packing forces.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. In the case of this compound, several types of intermolecular forces are expected to play a significant role in its crystal packing. The study of related aryl sulfoxides and brominated phenyl compounds reveals the common interaction motifs. researchgate.netnih.gov

Weak C-H···O hydrogen bonds are a common feature in the crystal packing of sulfoxides, where the sulfoxide oxygen acts as a hydrogen bond acceptor and aromatic C-H groups act as donors. researchgate.net Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding (Br···O or Br···Br) and other van der Waals interactions. ias.ac.in

Conformation Analysis within the Crystalline State

The conformation of a molecule in the solid state is its three-dimensional shape as constrained by the crystal lattice. For diaryl sulfoxides like this compound, the conformation is primarily defined by the torsion angles around the C-S bonds. The orientation of the two p-bromophenyl rings relative to the sulfoxide group is a key conformational feature.

In many diaryl sulfoxides, the molecule adopts a "butterfly-like" conformation where the two aryl rings are not coplanar. researchgate.net The degree of rotation of the phenyl rings is influenced by intramolecular interactions, such as short contacts between the sulfoxide oxygen and the ortho-hydrogens of the aromatic rings. researchgate.net This intramolecular interaction can stabilize a conformation where the sulfinyl group is nearly coplanar with one of the aryl rings. researchgate.net The dihedral angles between the phenyl rings in related bridged diphenyl compounds can vary significantly, indicating conformational flexibility. cdnsciencepub.com The specific conformation adopted by this compound in the crystalline state will be a balance between these intramolecular forces and the intermolecular interactions that maximize packing efficiency.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. DFT calculations for Bis(p-bromophenyl)sulfoxide have been instrumental in elucidating its electronic and structural features. ijcce.ac.irasianpubs.orgresearchgate.net

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. ijcce.ac.irresearchgate.net For this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net These calculations reveal a non-planar structure, with the two p-bromophenyl rings twisted relative to each other. The optimized geometry provides a foundation for all subsequent computational analyses.

The electronic structure of a molecule describes the arrangement and energies of its electrons. Analysis of the electronic structure of this compound provides insights into its bonding and reactivity. The distribution of electron density and the nature of the chemical bonds can be thoroughly investigated using computational methods. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. ajchem-a.comnih.govuni-halle.de The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's stability and reactivity. ajchem-a.comnih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. ajchem-a.com For this compound, the HOMO-LUMO gap is a critical descriptor of its electronic behavior. researchgate.netresearchgate.net

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. ajchem-a.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.comuni-halle.deresearchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would highlight the electronegative oxygen atom of the sulfoxide (B87167) group as a region of high electron density (typically colored red or yellow), making it a likely site for interaction with electrophiles. The bromine atoms and the phenyl rings would also exhibit distinct electrostatic potential features influencing intermolecular interactions. mdpi.com The analysis of Mulliken or Natural Population Analysis (NPA) charges provides a quantitative measure of the charge distribution on each atom. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. ajchem-a.comrsc.orgrsc.org These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ajchem-a.comrsc.orgrsc.org

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ajchem-a.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. ajchem-a.com

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. rsc.org

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ²/2η where μ ≈ (EHOMO + ELUMO)/2 | Propensity to accept electrons. |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" structures. uni-muenchen.denih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. researchgate.netnih.gov

For this compound, NBO analysis can reveal:

The nature of the sulfur-oxygen and sulfur-carbon bonds.

The extent of electron delocalization from the lone pairs of the oxygen and bromine atoms into the phenyl rings.

Hyperconjugative interactions that contribute to the molecule's stability. nih.gov

These interactions, often described as donor-acceptor interactions, provide a deeper understanding of the electronic structure and intramolecular charge transfer within the molecule. researchgate.netacs.org

Global Reactivity Descriptors and Chemical Hardness/Softness

Computational Spectroscopy and Optical Property Prediction

Computational methods can also predict the spectroscopic properties of molecules, which can be compared with experimental data for validation. For this compound, this could include the prediction of its vibrational (infrared and Raman) spectra and its electronic absorption spectrum (UV-Vis). Time-dependent DFT (TD-DFT) is a common method used to calculate excited-state properties and predict UV-Vis spectra. researchgate.net These calculations can help in understanding the electronic transitions responsible for the observed absorption bands and provide insights into the molecule's potential optical properties. selcuk.edu.tr

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Molecular Modeling and Simulation

Beyond electronic properties, molecular modeling techniques are used to simulate the physical interactions of molecules, from binding with biological targets to their packing in a crystal lattice.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. ijcce.ac.ir This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

In the context of bromophenyl-containing structures, molecular docking has been widely applied. For example, 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione was studied as a cannabinoid receptor CB1 inverse agonist, with docking simulations used to understand its binding interactions within the receptor. Similarly, other studies have used docking to evaluate the binding of bis(indolyl)pyridines containing a 4-bromophenyl group against microbial targets nih.gov and various other bromophenyl derivatives against enzymes like cholinesterases. ijcce.ac.irjst.go.jp These simulations provide binding affinity scores and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 3: Examples of Molecular Docking Studies on Bromophenyl-Containing Compounds

| Compound Type | Biological Target | Finding/Purpose | Reference |

|---|---|---|---|

| 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione | Cannabinoid Receptor CB1 | Investigate binding interactions for its role as an inverse agonist. | |

| 4-(4-Bromo-phenyl)-2,6-bis(1H-indol-3-yl)pyridine | Bacterial Targets | Evaluate antibiofilm formation activity. | nih.gov |

| Benzyl (B1604629) 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate | AChE and BChE Enzymes | Study potential as cholinesterase inhibitors for Alzheimer's disease. | ijcce.ac.ir |

| (1E,1′E)-N,N'-(sulfonylbis(4,1-phenylene))bis(1-(4-bromophenyl)methanimine) | Cancer-related Proteins | Predict binding affinities to evaluate pharmacological potential. | bohrium.com |

Energy framework analysis further extends this by calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs, offering a quantitative view of the forces governing the crystal architecture. iucr.org Studies on bromo-substituted heterocyclic compounds, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, have used these methods to reveal that H···Br, H···H, and C···H contacts are the most significant contributors to crystal packing, with dispersion forces being the dominant stabilizing energy. iucr.org

Table 4: Hirshfeld Surface Interaction Contributions for a Bromophenyl Derivative Data from an analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. iucr.org

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···Br / Br···H | 26.1 |

| H···H | 21.7 |

| H···C / C···H | 21.3 |

| C···C | 6.5 |

| N···H / H···N | 5.8 |

In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical. In silico ADME models use a molecule's structure to forecast its pharmacokinetic profile, helping to identify candidates with good drug-likeness and bioavailability. nih.govbiointerfaceresearch.com Key parameters often include adherence to Lipinski's "rule of five," water solubility, human intestinal absorption, and skin permeability. nih.govnih.gov

Numerous studies on compounds containing bromophenyl groups have utilized online tools like SwissADME to predict these properties. For example, in a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, including a 4-bromophenyl variant, all compounds were found to comply with Lipinski's rule, suggesting good drug-like potential. nih.gov Similarly, biphenyl (B1667301) pyrazoline derivatives with a 4-bromophenyl group were evaluated for properties like octanol-water partition coefficient (Log P) and solubility (Log S) to assess their suitability as drug candidates. biointerfaceresearch.com

Table 5: Predicted ADME and Drug-Likeness Properties for Bromophenyl Analogues Data compiled from studies on various bromophenyl-containing compounds. nih.govbiointerfaceresearch.comnih.gov

| Parameter | Description | Typical Predicted Finding |

|---|---|---|

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Most analogues show 0 violations, indicating good drug-likeness. |

| Human Intestinal Absorption | Percentage of the drug absorbed through the human gut. | Often predicted to be high (>70-80%) for the evaluated compounds. |

| Bioavailability Score | A score based on multiple factors that predicts the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Typically around 0.55 for well-behaved small molecules. |

| Veber's Rule | Relates good oral bioavailability to the number of rotatable bonds and polar surface area. | Generally followed by the synthesized compounds. |

Chemical Reactivity and Mechanistic Studies

Oxidative and Reductive Transformations of the Sulfoxide (B87167) Moiety

The sulfur atom in bis(p-bromophenyl)sulfoxide exists in a moderate oxidation state (S(IV)), making it susceptible to both reduction to a sulfide (B99878) (S(II)) and oxidation to a sulfone (S(VI)).

The conversion of sulfoxides to their corresponding sulfides is a fundamental reductive transformation. nih.gov Photocatalytic methods, driven by visible light, offer a mild and efficient route for this deoxygenation, avoiding the harsh reagents often used in classical reductions. nih.govacs.org For diaryl sulfoxides such as this compound, the deoxygenation can be effectively achieved using a photocatalyst (PC), like an iridium complex (e.g., fac-Ir(ppy)₃), in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), which acts as the terminal oxygen acceptor. nih.govnih.govresearchgate.net

Mechanistic studies indicate the reaction proceeds via a radical chain mechanism initiated by a polar/radical crossover event. nih.govacs.orgnih.gov The key steps are as follows:

Photoexcitation: The photocatalyst absorbs visible light and is promoted to an excited state (PC*).

Initiation via Single-Electron Transfer (SET): The excited photocatalyst oxidizes triphenylphosphine to a phosphine radical cation (PPh₃•⁺). nih.govacs.org

Radical/Polar Crossover: The sulfoxide oxygen atom performs a nucleophilic attack on the electrophilic phosphine radical cation. This forms a key phosphoranyl radical intermediate. nih.govresearchgate.net

β-Scission: This intermediate undergoes a rapid β-scission, breaking the S-O bond. This step yields the corresponding sulfide (bis(p-bromophenyl)sulfide) and a phosphine oxide radical cation. researchgate.net

Chain Propagation: The phosphine oxide radical cation can react with another molecule of triphenylphosphine to regenerate the phosphine radical cation, thus propagating the radical chain. nih.gov

This photocatalytic approach is noted for its high functional group tolerance, successfully reducing diaryl sulfoxides under mild conditions and providing the sulfide products in excellent yields. nih.govnih.govresearchgate.net

| Component | Example | Function |

|---|---|---|

| Substrate | This compound | Oxygen source for deoxygenation. |

| Photocatalyst (PC) | fac-Ir(ppy)₃ or Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Absorbs visible light to initiate electron transfer. nih.govnih.gov |

| Reductant/Oxygen Acceptor | Triphenylphosphine (PPh₃) | Forms a radical cation and ultimately accepts the oxygen atom. acs.org |

| Energy Source | Visible Light (e.g., Blue LED) | Excites the photocatalyst. acs.org |

The sulfoxide moiety can be oxidized to the corresponding sulfone, bis(p-bromophenyl)sulfone. While strong oxidants can achieve this, aerobic oxidation, which uses molecular oxygen from the air, represents a more sustainable and environmentally benign approach. innoget.com

A patented method describes the aerobic oxidation of sulfoxides to sulfones using a molybdenum compound as a catalyst, such as dioxomolybdenum(VI) bis(acetylacetonate). innoget.com The reaction is typically performed in a low molecular weight ether solvent at temperatures between 15-50 °C and at atmospheric pressure. This process is highly efficient, yielding the sulfone product without significant byproduct formation. innoget.com The use of air as the oxidant is a key advantage, as it is inexpensive, readily available, and safer to handle than alternatives like hydrogen peroxide. innoget.com Molybdenum catalysts are also less toxic than many other transition metals used in oxidation reactions.

Mechanistic Pathways of Photocatalytic Deoxygenation to Sulfides

Pummerer-Type Rearrangements

The Pummerer rearrangement is a classic reaction of sulfoxides, typically involving those with at least one α-hydrogen. However, diaryl sulfoxides like this compound, which lack α-hydrogens, undergo related transformations known as aromatic Pummerer reactions. nih.govacs.org

In the absence of α-protons, the reaction pathway shifts from the classical Pummerer rearrangement to the aromatic Pummerer reaction . This reaction allows for the nucleophilic functionalization of the aromatic ring. nih.govacs.org Upon activation of the sulfoxide with an acylating agent (e.g., acetic anhydride (B1165640) or trifluoroacetic anhydride), the sulfoxide becomes highly electrophilic. Instead of deprotonation, a nucleophile attacks one of the electron-rich aromatic rings directly. nih.gov This process is conceptually an Umpolung, as it transforms the normally nucleophilic aromatic ring into an electrophilic site.

The vinylogous Pummerer reaction is a related process that occurs in activated vinyl sulfoxides. nih.govacs.org It involves the deprotonation at the γ-position relative to the sulfoxide group, followed by nucleophilic attack at that same carbon. nih.govacs.org While not directly applicable to the static aromatic rings of this compound, it is part of the broader family of Pummerer-type reactivity.

Another important variant is the interrupted Pummerer reaction , where a nucleophile attacks the activated sulfoxide intermediate directly at the sulfur atom, leading to different reaction outcomes than C-S bond formation. nih.govacs.org

The mechanism of the aromatic Pummerer reaction begins with the activation of the sulfoxide oxygen by an electrophile, such as acetic anhydride, to form a key acyloxysulfonium salt intermediate. nih.govwikipedia.org This intermediate is highly electrophilic.

In the case of this compound, this acyloxysulfonium salt does not have any α-protons to eliminate. Therefore, it is attacked by an external nucleophile on the aromatic ring. Key intermediates in this process include:

Acyloxysulfonium Salt: The initial product of the reaction between the sulfoxide and the anhydride activator.

Sulfonium Cation Intermediate: Formed after the nucleophilic attack on the aromatic ring. This dearomatizes the ring, and the positive charge is stabilized by the sulfur atom. Subsequent elimination restores aromaticity.

The regioselectivity of the nucleophilic attack is a crucial aspect. For aromatic Pummerer reactions on unsubstituted aryl sulfoxides, the nucleophile generally adds to the ortho or para positions relative to the sulfoxide group. nih.govacs.org In this compound, the para positions are blocked by bromine atoms. Consequently, nucleophilic attack is directed to the ortho positions, leading to ortho-functionalized aryl sulfide products.

| Reaction Type | Key Intermediate | Description |

|---|---|---|

| Classical Pummerer | Thionium Ion (Cationic-thial) | Formed via elimination of an α-proton from the acyloxysulfonium salt. wikipedia.org |

| Aromatic Pummerer | Acyloxysulfonium Salt | Acts as the key electrophile, which is attacked by a nucleophile on the aromatic ring. nih.govacs.org |

| Interrupted Pummerer | Acyloxysulfonium Salt | Attacked directly at the sulfur atom by a nucleophile. nih.govacs.org |

Exploration of Aromatic and Vinylogous Pummerer Reactions

Cyclization and Intramolecular Rearrangement Mechanisms

Beyond intermolecular reactions, the this compound scaffold can undergo intramolecular transformations, leading to new cyclic structures. A significant example is the acid-induced intramolecular electrophilic cyclization to form dibenzothiophene (B1670422) derivatives. mdpi.comnih.gov This reaction is a type of hetero-Friedel-Crafts-Bradsher cyclization. mdpi.com

The mechanism is initiated by the activation of the sulfoxide with a strong acid, such as neat sulfuric acid. mdpi.comnih.gov

Activation: The sulfoxide oxygen is protonated by the strong acid, making the sulfur center highly electrophilic and activating the attached aryl rings toward substitution.

Intramolecular Electrophilic Aromatic Substitution (SₑAr): One of the p-bromophenyl rings acts as a nucleophile and attacks an ortho-carbon position of the second p-bromophenyl ring.

Dehydration: The resulting intermediate eliminates a molecule of water to form a planar, cyclic dibenzothiophenium salt.

Rearomatization: The final product, a dibrominated dibenzothiophene S-oxide, is formed. This product can subsequently be reduced to the corresponding dibromodibenzothiophene.

This cyclization provides a powerful method for constructing fused heterocyclic systems from simple diaryl sulfoxide precursors. mdpi.comnih.gov While other rearrangements like the nih.govwikipedia.org-sigmatropic Mislow–Evans rearrangement are prominent for allylic sulfoxides, they are not applicable to diaryl sulfoxides like this compound. wikipedia.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bis(p-bromophenyl)sulfide |

| Bis(p-bromophenyl)sulfone |

| Triphenylphosphine |

| Acetic anhydride |

| Trifluoroacetic anhydride |

| Dioxomolybdenum(VI) bis(acetylacetonate) |

| Dibenzothiophene S-oxide |

| Dibenzothiophene |

Photochemical Reactivity and Electron Transfer Dynamics

The photochemical behavior of this compound is characterized by its participation in electron transfer processes, particularly within the framework of photoredox catalysis. Studies have demonstrated its ability to act as a crucial component in reactions initiated by visible light, where it is involved in the generation of reactive radical species.

Research into the photocatalytic deoxygenation of sulfoxides has highlighted the reactivity of this compound. In these studies, the compound is reduced to its corresponding sulfide in the presence of a photocatalyst and a terminal reductant. acs.org One proposed mechanism suggests that the reaction can proceed through an electron transfer from the excited state of the photocatalyst to an adduct formed between the sulfoxide and triphenylphosphine (PPh₃). This event generates a phosphine radical cation, which then propagates a radical chain reaction leading to the deoxygenation. acs.org

Furthermore, this compound has been effectively utilized in photoredox-catalyzed C-H trifluoromethylation of (hetero)arenes. chemrxiv.org In this context, the sulfoxide, in combination with trifluoroacetic acid, facilitates the generation of trifluoromethyl radicals under light irradiation. Investigations into the reaction parameters revealed that the efficiency of the process is sensitive to the electronic properties of the sulfoxide and the wavelength of irradiation. For instance, a comparative analysis showed that electron-rich sulfoxides were less reactive than bis(p-bromophenyl) sulfoxide for this transformation. chemrxiv.org The yield of the trifluoromethylation was notably improved by shifting the irradiation wavelength from 427 nm to 390 nm. chemrxiv.org

Research Findings in Photocatalytic Reactions

Detailed studies provide insight into the specific conditions and outcomes of photochemical reactions involving this compound.

Table 1: Photocatalytic Reduction of Various Sulfoxides This table summarizes the results from a study on the photocatalytic reduction of different sulfoxides to their corresponding sulfides using fac-Ir(ppy)₃ as the photocatalyst and PPh₃ as the reductant under blue LED irradiation. acs.org

| Sulfoxide | Product | Yield (%) |

| Dimethyl sulfoxide | Dimethyl sulfide | 95 |

| Di-p-tolyl sulfoxide | Di-p-tolyl sulfide | >99 |

| Bis(p-methoxyphenyl)sulfoxide | Bis(p-methoxyphenyl)sulfide | >99 |

| This compound | Bis(p-bromophenyl)sulfide | >99 |

| Bis(p-nitrophenyl)sulfoxide | Bis(p-nitrophenyl)sulfide | 96 |

Data sourced from photocatalytic deoxygenation studies. acs.org

Table 2: Parameter Optimization for Photoredox C-H Trifluoromethylation of Phenanthrene (B1679779) This table presents the optimization of reaction conditions for the trifluoromethylation of phenanthrene using a sulfoxide, with key comparisons highlighting the role of bis(4-bromophenyl) sulfoxide. chemrxiv.org

| Entry | Sulfoxide | Solvent | Irradiation Wavelength (nm) | Total Yield (%) |

| 1 | Bis(4-methoxyphenyl) sulfoxide | CH₃CN | 427 | 35 |

| 2 | Di-p-tolyl sulfoxide | CH₃CN | 427 | 64 |

| 3 | Bis(4-bromophenyl) sulfoxide | CH₃CN | 427 | 76 |

| 4 | Bis(4-bromophenyl) sulfoxide | CH₂Cl₂ | 427 | 62 |

| 5 | Bis(4-bromophenyl) sulfoxide | CH₃CN | 390 | 80 |

Data adapted from studies on photoredox catalytic trifluoromethylation. chemrxiv.org

These findings underscore the significance of this compound in mediating photochemical reactions. Its electronic properties, influenced by the bromo-substituents, make it an effective participant in single-electron transfer (SET) pathways, enabling synthetically valuable transformations under mild, light-induced conditions. acs.orgchemrxiv.org

Advanced Applications and Functional Materials

Applications in Polymer Chemistry and Advanced Materials

The bifunctional nature of bis(p-bromophenyl)sulfoxide makes it a candidate for the synthesis and modification of advanced polymeric materials.

Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its thermal stability and chemical resistance. While the direct synthesis of PPS from this compound is not a commonly cited method, related sulfur-containing compounds are central to PPS production. For instance, the synthesis of PPS from bis(4-bromophenyl) disulfide has been reported. researchgate.net The general approach for synthesizing PPS often involves the reaction of a sulfur source with a dihalogenated aromatic compound.

Theoretically, this compound could serve as a monomer in PPS synthesis, although this would require reduction of the sulfoxide (B87167) to a sulfide (B99878) during or prior to polymerization. The presence of the sulfoxide group could influence the solubility and processing of prepolymers. A related compound, bis(4-fluorophenyl) sulfoxide, is used to prepare macrocyclic aryl ether ether sulfoxide oligomers, which are then reduced to their sulfide analogues. researchgate.net This suggests a potential, albeit indirect, pathway where this compound could be utilized.

Organosilicon polymers are valued for their unique properties, including thermal stability, flexibility, and hydrophobicity. The functionalization of these polymers with specific organic moieties can tailor their properties for various applications. Brominated aromatic compounds are frequently used as precursors for creating functional organosilicon monomers. For example, bis(4-bromophenyl)diphenylsilane (B1267813) has been synthesized and further modified through reactions like Miyaura borylation to create monomers for polymerization. researchgate.net

Following this logic, derivatives of this compound could potentially be incorporated into organosilicon polymer structures. The bromine atoms on the phenyl rings could be converted to other functional groups, such as boronic esters, which can then participate in polymerization reactions. The sulfoxide group would impart a degree of polarity to the resulting polymer, potentially influencing its solubility and adhesion properties. Silsesquioxanes with bromophenyl substituents have also been investigated as precursors for advanced materials. semanticscholar.org

The sulfoxide group is a highly polar and hydrophilic moiety. fu-berlin.de Incorporating this functional group into polymer backbones can lead to materials with interesting properties, such as improved biocompatibility and specific interaction capabilities. fu-berlin.denih.gov Sulfoxide-containing polymers are being explored for biomedical applications due to their low cytotoxicity. fu-berlin.de

While specific polymeric architectures derived directly from this compound are not detailed in the available literature, the general principles of polymer chemistry suggest its potential as a building block. For example, it could be used in polycondensation reactions to create polyesters or polyamides with pendant sulfoxide groups, assuming the bromine atoms are first converted to carboxylic acid or amine functionalities. The chirality of the sulfoxide group also presents an opportunity for creating chiral polymers. fu-berlin.de

Degradable polymeric nanoparticles are of great interest for applications such as drug delivery, as they can release their cargo in response to specific stimuli. nih.govacs.org While there is no direct evidence of this compound being used to prepare such nanoparticles, polymers containing functionalities that are responsive to stimuli like pH, reactive oxygen species, or enzymes are often employed. nih.govgoogle.com

Design of Sulfoxide-Containing Polymeric Architectures

Catalytic Roles and Ligand Design

The sulfur and oxygen atoms of the sulfoxide group in this compound have lone pairs of electrons, making them potential donors for coordination to metal centers. This suggests the compound could function as a ligand in catalytic systems.

The coordination chemistry of sulfoxides has been explored with a variety of metals. google.com Bis(sulfoxide) ligands, often with chiral backbones, have been used in asymmetric catalysis. google.comwikipedia.org These ligands can coordinate to metals and influence the stereochemical outcome of reactions. wikipedia.org

While specific studies evaluating this compound as a ligand are scarce, related structures have been investigated. A novel bis-sulfoxide derivative was synthesized and used as a ligand to obtain tin(II), silicon, and phosphorus-containing compounds, demonstrating the utility of bis-sulfoxides in p-block element chemistry. researchgate.net The interaction of bis(2-bromophenyl)disulfide with transition metal ions has also been studied, with the disulfide acting as a monodentate ligand. researchgate.net

The coordination of this compound to a metal center could occur through the sulfoxide oxygen or sulfur atom. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atoms, would affect the stability and reactivity of the resulting metal complex. Such complexes could potentially be used in a variety of catalytic transformations. For example, ruthenium complexes with "chiral-at-metal" centers have been used for the enantioselective oxidation of sulfides to sulfoxides, with 4-bromophenyl methyl sulfide being one of the substrates. acs.org

Evaluation as a Ligand in p-Block and Transition Metal Chemistry

Development of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including frequency conversion and optical switching. researchgate.netnih.gov The search for new materials with large second-order NLO responses, particularly for second-harmonic generation (SHG), is an active area of research. researchgate.netnih.gov Organic and organometallic compounds are of significant interest due to the potential for molecular engineering to optimize their NLO properties. selcuk.edu.tr

Compounds related to this compound, such as other bis(p-bromophenyl) derivatives, have been investigated for their NLO properties. For example, (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione crystallizes in a structure that exhibits C—Br⋯Br type II interactions. researchgate.net The molecular structure and crystal packing are key determinants of a material's bulk NLO response. nih.gov For a material to exhibit second-order NLO effects like SHG, it must crystallize in a non-centrosymmetric space group. nih.gov

Chalcone (B49325) derivatives, which share structural motifs with some bis-aryl compounds, have shown promise as NLO materials. researchgate.net For instance, high-quality single crystals of 3-Br-4'-methoxychalcone have been grown and shown to have efficient second-order nonlinear activity. researchgate.net The presence of donor and acceptor groups within a π-conjugated system is a common strategy for enhancing the molecular hyperpolarizability (β), which is the microscopic origin of the bulk NLO effect. selcuk.edu.tr

The table below presents data on related compounds investigated for their NLO properties.

| Compound Type | Example | Key NLO Property Investigated | Methodology | Reference |

|---|---|---|---|---|

| Bis-aryl enedione | (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione | Crystal Structure Analysis | Single-crystal X-ray diffraction | researchgate.net |

| Chalcone Derivative | 3-Br-4'-methoxychalcone | Second-Harmonic Generation (SHG) | Kurtz and Perry powder test, single crystal growth | researchgate.net |

| Schiff Base Metal Complex | Bis[(p-bromophenyl-salicylaldiminato)chloro]iron(III) | First Hyperpolarizability (β) | Ab initio molecular orbital calculations (FF MP2) | selcuk.edu.tr |

Electrochemical Studies for Redox Behavior

The electrochemical behavior of diaryl sulfoxides and related compounds provides insight into their redox properties and potential applications in areas such as electrocatalysis and molecular electronics. researchgate.netnii.ac.jprsc.org Cyclic voltammetry is a primary technique used to investigate these properties, revealing information about oxidation and reduction potentials, the reversibility of electron transfer processes, and the number of electrons involved. researchgate.netajrconline.org

Studies on the electrochemical reduction of sulfoxides have shown that it is a challenging process. However, scalable methods are being developed, such as the electrochemical reduction of sulfoxides to sulfides using a Lewis acid like AlCl₃ as an activator. rsc.org This process demonstrates the feasibility of using electrochemistry for large-scale deoxygenation reactions under mild conditions. rsc.org

The redox behavior of molecules containing bis(p-bromophenyl) groups has been explored in various contexts. For instance, the electrochemical reduction of diazonium salts bearing a 4-bromophenyl group has been used to covalently modify electrode surfaces. acs.org Cyclic voltammetry of a modified electrode shows an irreversible surface wave corresponding to the reduction of the attached 4-bromophenyl groups, followed by the oxidation of the resulting bromide ions upon scan reversal. acs.org This indicates that the aryl radicals generated are successfully grafted onto the surface. acs.org

In the context of redox-responsive molecular systems, bis(1,3-benzodithiole)-type structures containing xylyl rotator units have been synthesized and their electrochemical properties studied. nii.ac.jp These systems undergo reversible intramolecular C–C bond formation and cleavage upon electron transfer. nii.ac.jp Cyclic voltammetry shows irreversible oxidation peaks corresponding to the conversion of the cyclized neutral state to the open dication state, and an irreversible reduction peak in the reverse scan for the opposite process. nii.ac.jp The redox potentials for these transformations have been measured, for example, the oxidation potential (Epa) for a derivative was found to be +1.34 V. nii.ac.jp

The table below summarizes key electrochemical data for related redox systems.

| System | Electrochemical Process | Technique | Key Finding / Potential | Reference |

|---|---|---|---|---|

| General Sulfoxides | Reduction to Sulfides | Preparative Electrolysis | Scalable deoxygenation achievable with Lewis acid activation. | rsc.org |

| 4-Bromophenyl Diazonium Salt | Reduction and Grafting | Cyclic Voltammetry | Forms covalently modified electrode surfaces. | acs.org |

| Redox-Responsive Molecular Rotor | Oxidation (Ring-Opening) | Cyclic Voltammetry | Irreversible oxidation peak (Epa) at +1.34 V. | nii.ac.jp |

| Redox-Responsive Molecular Rotor | Reduction (Ring-Closing) | Cyclic Voltammetry | Irreversible reduction peak (Epc) at +0.12 V. | nii.ac.jp |

Environmental Fates and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Media

Abiotic degradation involves the breakdown of a substance by non-living chemical and physical processes. For Bis(p-bromophenyl)sulfoxide, the primary abiotic degradation routes are through photochemical reactions and hydrolysis.

Photochemical degradation, or photolysis, is the breakdown of compounds by light. Studies on related aromatic sulfoxides indicate that these compounds can undergo photochemical degradation in aqueous solutions. nih.gov For instance, the photochemistry of tris(p-bromophenyl)amine has been shown to lead to the co-oxidation of sulfides to sulfoxides. nih.gov This suggests that the sulfoxide (B87167) functional group in this compound is susceptible to photochemical reactions. The process often involves the generation of reactive intermediates when the molecule absorbs light energy. nih.gov